6-tert-butyl-1H-pyrimidin-4-one

Catalog No.
S8012166
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-tert-butyl-1H-pyrimidin-4-one

Product Name

6-tert-butyl-1H-pyrimidin-4-one

IUPAC Name

6-tert-butyl-1H-pyrimidin-4-one

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)

InChI Key

HPQRLELYJOCYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)N=CN1

Isomeric SMILES

CC(C)(C)C1=CC(=O)N=CN1

6-tert-butyl-1H-pyrimidin-4-one is a heterocyclic organic compound characterized by a pyrimidine ring with a tert-butyl group at the 6-position and a carbonyl group at the 4-position. The molecular formula of this compound is C10_{10}H14_{14}N2_{2}O, indicating that it contains ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structure of 6-tert-butyl-1H-pyrimidin-4-one contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields of research.

Typical of pyrimidine derivatives. Notably, it can participate in nucleophilic substitutions and electrophilic additions due to the electron-withdrawing nature of the carbonyl group. For example, it can react with nucleophiles such as amines to form substituted pyrimidines. Additionally, this compound can be involved in condensation reactions, leading to the formation of more complex heterocycles.

Research indicates that 6-tert-butyl-1H-pyrimidin-4-one exhibits significant biological activity. It has been studied for its potential cytotoxic effects against various cancer cell lines, showing promise as an anticancer agent. The compound's ability to inhibit cell proliferation suggests that it may interfere with cellular mechanisms critical for cancer growth and survival. Furthermore, its antioxidant properties have been noted, indicating potential applications in combating oxidative stress-related diseases.

Several synthesis methods for 6-tert-butyl-1H-pyrimidin-4-one have been documented:

  • Biginelli Reaction: This method involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with urea and ethyl acetoacetate under acidic conditions, yielding substituted pyrimidinones including 6-tert-butyl-1H-pyrimidin-4-one .
  • Laccase-Catalyzed Reactions: A green synthesis approach utilizing laccase enzymes has been explored, where catechol derivatives are reacted with pyrimidinones in the presence of oxygen to yield various regioisomers including 6-tert-butyl-1H-pyrimidin-4-one .
  • Photo

Due to its biological activity, 6-tert-butyl-1H-pyrimidin-4-one has potential applications in pharmaceuticals as an anticancer agent and antioxidant. Its unique structure may also allow for further modifications leading to novel compounds with enhanced properties. Additionally, this compound could be utilized in materials science for creating functional materials due to its heterocyclic nature.

Studies on the interactions of 6-tert-butyl-1H-pyrimidin-4-one with biological targets have revealed insights into its mechanism of action. For instance, interaction with specific enzymes or receptors involved in cancer cell signaling pathways has been observed. These interactions are crucial for understanding how the compound exerts its cytotoxic effects and could guide further drug development efforts.

Several compounds share structural similarities with 6-tert-butyl-1H-pyrimidin-4-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-Diamino-6-tert-butylpyrimidineContains two amino groups at positions 2 and 4Exhibits strong antibacterial activity
5-Methylpyrimidine-2,4-dioneMethyl group at position 5 and diketone structureKnown for its role in nucleotide metabolism
3,5-Di-tert-butylpyridineTert-butyl groups at positions 3 and 5Functions as a ligand in coordination chemistry

The uniqueness of 6-tert-butyl-1H-pyrimidin-4-one lies in its specific arrangement of substituents which influences its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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